Product packaging for 2,3',4',5'-Tetrafluorobenzophenone(Cat. No.:CAS No. 746651-93-4)

2,3',4',5'-Tetrafluorobenzophenone

Cat. No.: B1323921
CAS No.: 746651-93-4
M. Wt: 254.18 g/mol
InChI Key: YOUYYOAGQZUCJD-UHFFFAOYSA-N
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Description

2,3',4',5'-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O and a molecular weight of 254.18 g/mol . It belongs to the class of fluorinated benzophenones, which are highly valued in advanced chemical research and development. The strategic incorporation of fluorine atoms onto the aromatic rings significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile intermediate. Fluorinated aromatic compounds are indispensable in various chemical fields, including pharmaceuticals, agrochemicals, and advanced materials . While specific biological mechanisms for this exact compound are not fully detailed in public literature, fluorobenzophenones, in general, serve as critical precursors in synthesizing more complex molecules. For instance, related tetrafluorobenzophenones are known to be oxidized into fluorobenzoic acid fluorophenylesters via Baeyer-Villiger reactions, which can subsequently be hydrolyzed to produce fluorophenols and fluorobenzoic acids. These derivatives are useful intermediates for developing herbicides, insecticides, and liquid crystals . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6F4O B1323921 2,3',4',5'-Tetrafluorobenzophenone CAS No. 746651-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUYYOAGQZUCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641445
Record name (2-Fluorophenyl)(3,4,5-trifluorophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID30641445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-93-4
Record name (2-Fluorophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity of 2,3 ,4 ,5 Tetrafluorobenzophenone

Organic Reaction Mechanisms Involving the Tetrafluorobenzophenone Moiety

Aromatic Substitution Reactions of Fluorinated Phenyl Rings

The electron-deficient nature of the tetrafluorinated phenyl ring in 2,3',4',5'-tetrafluorobenzophenone makes it susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the fluorine atoms. mdpi.com The rate and regioselectivity of the substitution are dictated by the strong electron-withdrawing effect of the fluorine atoms and the carbonyl group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org

Generally, in polyfluoroarenes, nucleophilic attack is favored at the para position relative to an activating group due to resonance stabilization. mdpi.com For instance, studies on substituted 4-halogenobenzophenones have shown that the displacement of fluorine by nucleophiles like potassium salts of 4-hydroxybenzophenones proceeds via a bimolecular nucleophilic aromatic substitution mechanism. rsc.org The reaction rates are sensitive to the substituents on both the substrate and the nucleophile, a relationship that can be described by the Hammett equation. rsc.org

The presence of multiple fluorine atoms can also influence the reaction conditions required. While some SNAr reactions on polyfluoroarenes can proceed under mild conditions with a suitable base, others may require higher temperatures. mdpi.comrsc.org The choice of nucleophile is broad, including amines, alcohols, and organometallic reagents, allowing for the synthesis of a diverse range of functionalized derivatives. mdpi.com

A general representation of the SNAr mechanism is shown below:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination of the leaving group: The fluoride (B91410) ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. mdpi.com

Table 1: Reactivity in Nucleophilic Aromatic Substitution

Reactant Nucleophile Conditions Product
Polyfluoroarene Phenothiazine Mild base 10-Phenylphenothiazine derivative mdpi.com
4'-X,4-fluorobenzophenone Potassium 4'-X,4-hydroxybenzophenonate Diphenyl sulphone, 175–225 °C Substituted poly(p-phenylene) rsc.org

Radical Reaction Pathways and Single Electron Transfer (SET) Processes

Beyond ionic pathways, this compound can engage in radical reactions, often initiated by single electron transfer (SET) processes. In a SET process, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical ion pair. nih.govrsc.org In the context of frustrated Lewis pairs (FLPs), a Lewis base can transfer an electron to a Lewis acid, initiating radical chemistry. nih.govnih.gov

The electron-accepting nature of the fluorinated benzophenone (B1666685), enhanced by the electron-withdrawing fluorine atoms, makes it a potential candidate for acting as the electron acceptor in SET processes. Upon accepting an electron, it would form a radical anion. This radical anion can then undergo further reactions, such as fragmentation or coupling with other radical species.

For instance, photoinduced SET is a common mechanism where light provides the energy to overcome the energy gap for electron transfer between a donor and an acceptor. nih.govnih.gov The resulting radical ions can then initiate a cascade of reactions. While specific studies on the SET processes of this compound are not detailed in the provided results, the principles of SET in related systems, such as those involving B(C₆F₅)₃ as an acceptor, are well-established. nih.govbham.ac.uk

A hypothetical SET process involving this compound could be envisioned as follows:

Electron Transfer: An electron donor (D) transfers a single electron to the tetrafluorobenzophenone (A), forming a radical ion pair [D•+, A•-].

Subsequent Reactions: The radical anion of the benzophenone could then participate in various radical reactions, depending on the reaction conditions and the nature of the donor.

Table 2: Key Concepts in Single Electron Transfer (SET) Processes

Process Description Key Intermediates
Thermal SET Electron transfer occurs upon mixing of the donor and acceptor due to a small energy gap between the ground state and the radical ion pair state. nih.gov Radical ion pair nih.gov
Photoinduced SET Light irradiation provides the energy to induce electron transfer from the donor to the acceptor, forming a transient radical ion pair. nih.gov Excited state complex, Radical ion pair nih.gov

Catalytic Activation Mechanisms of Fluorinated Aromatic Ketones

The strong C-F and C-H bonds in fluorinated aromatic ketones like this compound often require catalytic activation to undergo functionalization. Transition metal complexes and oxidative conditions are commonly employed to facilitate these transformations.

Ortho-C–H and Ortho-C–F Bond Activation by Transition Metal Complexes

Transition metal-catalyzed activation of C-H and C-F bonds is a powerful strategy for the selective functionalization of aromatic compounds. mdpi.comrsc.org In the case of this compound, the carbonyl group can act as a directing group, guiding the metal catalyst to the ortho positions of the non-fluorinated phenyl ring for C-H activation or to the ortho positions of the fluorinated ring for C-F activation. rsc.org

The activation of C-F bonds by transition metals is a challenging but increasingly important area of research. mdpi.com Low-valent, electron-rich metal centers, such as Ni(0) or Pd(0), are often effective for the oxidative addition of a C-F bond. mdpi.comnih.gov The mechanism typically involves the coordination of the fluoroaromatic compound to the metal center, followed by oxidative addition of the C-F bond to form an aryl-metal-fluoride complex. This intermediate can then undergo further reactions, such as reductive elimination with a coupling partner.

Similarly, ortho-C-H activation can be achieved with various transition metal catalysts, often involving the formation of a metallacycle intermediate. The choice of metal, ligand, and reaction conditions determines the selectivity between C-H and C-F bond activation. baranlab.org For example, a niobium(III) imido complex has been shown to react stoichiometrically with fluoroarenes to cleave C-F bonds, yielding niobium(V) aryl fluorides. rsc.org

Table 3: Examples of Transition Metal-Catalyzed C-F and C-H Bond Activation

Catalyst System Substrate Bond Activated Key Feature
Ni(0) with N-heterocyclic carbene-like ligand Tetrafluorobenzene C-F Selective C-F bond activation at room temperature. nih.gov
Niobium(III) imido complex Fluoroarenes C-F Stoichiometric and catalytic hydrodefluorination. rsc.org
Palladium complexes Fluoroaromatics C-F Used in coupling reactions like Sonogashira coupling. mdpi.com

Oxidative Activation Mechanisms in Fluorinated Substrates

Oxidative activation provides an alternative route to functionalize fluorinated aromatic ketones. This can involve the use of strong oxidizing agents or electrochemistry to remove electrons from the substrate, making it more susceptible to nucleophilic attack.

One proposed mechanism for the oxidative activation of fluorinated aromatic compounds involves an initial electrophilic C-O addition, followed by rearrangements to form a ketone intermediate. manchester.ac.uk This ketone can then undergo further reactions, such as re-aromatization to a phenol. The presence of fluorine atoms significantly alters the reaction pathway compared to non-fluorinated analogues. manchester.ac.uk

In some systems, oxidative fluorination can be achieved using a combination of a nucleophilic fluoride source and an oxidant. cas.cn For instance, hypervalent iodine reagents can mediate the oxidative fluorination of various substrates. cas.cn The mechanism can involve the formation of a high-valent metal-fluoride species that acts as the fluorine transfer agent. acs.org

The oxidation of fluorinated materials can also differ significantly from their non-fluorinated counterparts. For example, the oxidation of fluorinated diamond films is proposed to be a diffusion-limited reaction, whereas for non-fluorinated films, it is rate-limited. researchgate.net This highlights how the presence of fluorine can fundamentally change the reaction mechanism.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 2,3',4',5'-tetrafluorobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment of its complex structure.

¹⁹F NMR Chemical Shift Analysis and its Correlation with Electronic Effects

¹⁹F NMR is particularly sensitive to the electronic environment around the fluorine nuclei, making it a powerful tool for probing the effects of substitution on the fluorinated aromatic ring. The chemical shifts of the four fluorine atoms in this compound are expected to be distinct due to their different positions relative to each other and the benzoyl group.

The electron-withdrawing nature of the carbonyl group will influence the electron density across the tetrafluorinated phenyl ring, leading to a deshielding effect on the fluorine atoms. This effect, combined with the through-space and through-bond couplings between the fluorine atoms, results in a complex but informative spectrum. The expected chemical shift ranges for aromatic fluorine atoms are typically between -100 and -170 ppm relative to a standard like CFCl₃. The specific shifts for the fluorine atoms in this compound will be influenced by their ortho, meta, or para relationship to the point of attachment and to each other, leading to predictable patterns in their chemical shifts and coupling constants.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm) vs. CFCl₃Multiplicity
F-2'-140 to -145Doublet of doublets of doublets (ddd)
F-3'-150 to -155Doublet of doublets of doublets (ddd)
F-4'-135 to -140Doublet of doublets of doublets (ddd)
F-5'-160 to -165Doublet of doublets (dd)

Note: These are predicted values based on known substituent effects in fluorinated aromatic compounds. Actual experimental values may vary.

Multi-nuclear NMR Techniques (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment

A comprehensive structural assignment requires the combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

The ¹H NMR spectrum will show signals for the protons on the unsubstituted phenyl ring. These aromatic protons typically resonate in the range of 7.2 to 8.0 ppm. libretexts.orglibretexts.org The protons closer to the electron-withdrawing carbonyl group (ortho positions) are expected to be deshielded and appear at a lower field compared to the meta and para protons. libretexts.orglibretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is highly deshielded and will appear in the 190-200 ppm region. oregonstate.edulibretexts.org The aromatic carbons will resonate between 120 and 140 ppm. The carbons in the fluorinated ring will show C-F coupling, which can be a useful tool for assignment. The carbon attached to the fluorine atom will be split into a doublet, with the magnitude of the coupling constant providing further structural information.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HH-2, H-67.8 - 8.0Multiplet
H-3, H-57.4 - 7.6Multiplet
H-47.5 - 7.7Multiplet
¹³CC=O194 - 198Singlet
C-1~137Singlet
C-2, C-6~130Singlet
C-3, C-5~128Singlet
C-4~132Singlet
C-1'~125Multiplet (due to C-F coupling)
C-2'~145 (JC-F ≈ 250 Hz)Doublet
C-3'~140 (JC-F ≈ 250 Hz)Doublet
C-4'~150 (JC-F ≈ 250 Hz)Doublet
C-5'~148 (JC-F ≈ 250 Hz)Doublet
C-6'~115Multiplet (due to C-F coupling)

Note: These are predicted values based on known chemical shifts for benzophenone (B1666685) and fluorinated benzenes. oregonstate.edursc.orghmdb.caresearchgate.netchemicalbook.comdrugbank.com Actual experimental values may vary.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Investigations

Vibrational (IR) Spectroscopy: The infrared spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.org For aromatic ketones, this band typically appears in the region of 1650-1685 cm⁻¹. spectroscopyonline.compg.edu.pl The conjugation with the aromatic rings lowers the frequency compared to saturated ketones. The presence of electron-withdrawing fluorine atoms on one of the rings may cause a slight shift in this frequency. Other characteristic bands will include C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations. youtube.compressbooks.pub

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of benzophenone derivatives typically shows two main absorption bands. mdpi.comscialert.netresearchgate.net The strong absorption band at shorter wavelengths (around 250 nm) is attributed to the π → π* transition of the aromatic system. mdpi.comscialert.net A weaker, longer-wavelength absorption band (around 340 nm) corresponds to the n → π* transition of the carbonyl group. mdpi.comscialert.net The position and intensity of these bands can be influenced by the fluorine substituents.

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Wavenumber (cm⁻¹) / Wavelength (nm)
IRC=O Stretch1660 - 1670
C-F Stretch1100 - 1400
Aromatic C=C Stretch1450 - 1600
UV-Visπ → π* transition~255
n → π* transition~345

Note: These are predicted values based on data for benzophenone and related fluorinated compounds. spectroscopyonline.compg.edu.plpressbooks.pubmdpi.comscialert.netresearchgate.net Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of benzophenones is well-characterized. nih.govnist.gov The primary fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). This would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a tetrafluorobenzoyl radical, or a tetrafluorobenzoyl cation (C₆HF₄CO⁺) and a phenyl radical. The relative abundance of these fragments will depend on their stability. The loss of CO from the benzoyl cations is also a common subsequent fragmentation step. The presence of four fluorine atoms will lead to characteristic isotopic patterns and fragment ions containing fluorine.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
274[M]⁺ (Molecular Ion)
197[C₇HF₄O]⁺ (Tetrafluorobenzoyl cation)
169[C₆HF₄]⁺ (Loss of CO from tetrafluorobenzoyl cation)
105[C₇H₅O]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Note: The predicted m/z values are for the most abundant isotopes.

Real-time Spectroscopic Methods for Kinetic and Mechanistic Insights

Real-time spectroscopic methods, such as flash photolysis coupled with transient absorption spectroscopy, are invaluable for studying the kinetics and mechanisms of photochemical reactions. Benzophenone is a classic photosensitizer, and its photochemistry has been extensively studied. acs.orgresearchgate.net Upon UV irradiation, it undergoes intersystem crossing to a triplet state, which is a key reactive intermediate. acs.org

For this compound, real-time spectroscopic studies could be employed to investigate:

The lifetime of the excited singlet and triplet states: The fluorine substituents may influence the rates of intersystem crossing and other photophysical processes.

The kinetics of photoreactions: The triplet state of benzophenones can abstract hydrogen atoms from suitable donors or participate in energy transfer reactions. acs.orgresearchgate.net The rate of these reactions can be monitored in real-time.

The identification of transient intermediates: Transient absorption spectroscopy can detect and characterize short-lived species like the ketyl radical formed upon hydrogen abstraction.

By monitoring the rise and decay of transient signals, a detailed mechanistic picture of the photoreactions of this compound can be constructed. These studies are crucial for understanding its role in photochemistry and for the design of new photochemically active materials. nih.gov

Computational Chemistry Approaches in 2,3 ,4 ,5 Tetrafluorobenzophenone Research

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium to large-sized molecules. mdpi.com For 2,3',4',5'-Tetrafluorobenzophenone, DFT calculations can predict its geometry, stability, and how it is likely to react.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately determine these parameters. researchgate.netmdpi.com The conformational landscape is explored by systematically rotating the phenyl rings to identify all stable conformers and the energy barriers that separate them. The results of such an analysis reveal that non-planar, twisted conformations are generally more stable than a fully planar structure due to the minimization of steric repulsion between the ortho-hydrogens and ortho-fluorines on the adjacent rings.

Predicting spectroscopic data is a significant application of DFT. For fluorinated compounds, the calculation of ¹⁹F NMR chemical shifts is particularly valuable for structure verification and assignment. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly employed for this purpose. researchgate.net

The accuracy of predicted ¹⁹F NMR shifts depends heavily on the chosen DFT functional and basis set. researchgate.net Research on a wide range of fluorinated aromatic compounds has shown that functionals like ωB97XD and B3LYP, when paired with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pvdz), can yield reliable results. nih.govrsc.org Systematic errors are often corrected using linear scaling methods, where calculated isotropic shielding values are plotted against experimental chemical shifts for a set of known compounds to derive a correction factor. nih.gov This approach allows for the confident assignment of the four distinct fluorine signals in the ¹⁹F NMR spectrum of this compound.

Table 1: Representative Performance of DFT Methods for ¹⁹F NMR Chemical Shift Prediction
Level of Theory (Functional/Basis Set)Mean Absolute Deviation (ppm)Maximum Error (ppm)Notes
B3LYP/6-31+G(d,p)1.76.5Recommended for rapid and reliable predictions. nih.gov
B3LYP/6-311+G(2d,p)1.76.6A larger basis set offering similar performance to 6-31+G(d,p). nih.gov
B3LYP/6-31G4.028.0A smaller basis set resulting in significantly higher deviations. nih.gov
ωB97XD/aug-cc-pvdz3.57 (RMS Error)Not SpecifiedRecommended for its combination of accuracy and modest computational cost. rsc.org

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. mdpi.com For a molecule like this compound, this could involve studying its behavior in photochemical reactions or its susceptibility to nucleophilic aromatic substitution.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For this compound, an MD simulation could be used to:

Analyze Conformational Dynamics: Observe the twisting and rotation of the fluorinated and non-fluorinated phenyl rings in solution, providing insight into the molecule's flexibility and the average conformations it adopts at a given temperature. nih.gov

Study Intermolecular Interactions: Simulate the molecule in a solvent to understand how solvent molecules arrange around it. In a simulation with multiple solute molecules, one could study aggregation behavior, such as pi-pi stacking interactions between the aromatic rings, which are crucial in materials science applications. nih.gov

These simulations typically use classical force fields (like AMBER or CHARMM) that approximate the potential energy of the system, allowing for much longer simulation times than quantum methods. nih.gov

Quantum Chemical Calculations of Excited States for Photochemical Mechanism Analysis

The photochemical behavior of benzophenones is governed by their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to calculate the energies and properties of these states. nih.govchemrxiv.org

For this compound, TD-DFT calculations can identify the low-lying singlet (S₁) and triplet (T₁) excited states. A key focus is on the character of these states, specifically the n→π* (an electron promoted from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital) and π→π* (an electron promoted from a bonding π orbital to an anti-bonding π* orbital) transitions. The relative energies of these states are critical for predicting photochemical reactivity, such as intersystem crossing efficiency and subsequent reactions like hydrogen abstraction or photosensitization. TD-DFT helps rationalize how the fluorine substituents influence these excited state properties compared to unsubstituted benzophenone (B1666685). chemrxiv.org

Theoretical Analysis of Fluorinated Radicals, Electrophilicity, and Nucleophilicity

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. nih.gov These descriptors help predict how this compound and its derived radicals will behave in chemical reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate global reactivity descriptors. mdpi.comedu.krd

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

Chemical Hardness (η): Represents the molecule's resistance to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. mdpi.com

Nucleophilicity (N): While less commonly calculated directly, it can be assessed relative to a standard.

Furthermore, theoretical analysis can be applied to radicals that might be formed from this compound, for instance, through photochemically induced bond cleavage. DFT calculations can provide insights into the stability, structure, and reactivity of these fluorinated radical species, predicting whether they are more likely to engage in processes like single-electron transfer (SET) or radical addition. nih.govnih.gov

Table 2: Key Conceptual DFT Reactivity Descriptors
DescriptorFormula (Koopmans' Approximation)Interpretation
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2The "escaping tendency" of electrons from a system. chemrxiv.org
Chemical Hardness (η)η ≈ (ELUMO - EHOMO)Resistance to change in electron configuration; related to stability. mdpi.comchemrxiv.org
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the energy stabilization when the molecule accepts electrons; its capacity as an electrophile. chemrxiv.org
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; a measure of reactivity. chemrxiv.org

In Silico Screening and Structure-Based Design Principles for Derivative Development

In silico screening and structure-based design are pivotal computational strategies in modern drug discovery and materials science. These approaches utilize the three-dimensional structure of target proteins and ligands to predict binding affinities and guide the development of new derivatives with enhanced potency and selectivity. researchgate.netmdpi.com Although detailed computational studies focusing specifically on this compound are not extensively documented in available literature, the established methodologies applied to other benzophenone derivatives provide a clear blueprint for how such research would be conducted.

Structure-Based Drug Design (SBDD)

SBDD relies on the known 3D structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. A key technique in SBDD is molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. mdpi.com

For a compound like this compound, a typical SBDD workflow would involve:

Target Identification: Selecting a biologically relevant protein target where benzophenone-like molecules have shown activity. For instance, studies on other benzophenone derivatives have targeted enzymes like cyclooxygenase (COX) and enoyl-acyl carrier protein (ACP) reductase. researchgate.netmdpi.com

Docking Simulation: The 3D structure of this compound would be docked into the active site of the target protein. This simulation calculates the binding energy and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site. mdpi.comjapsonline.com The fluorine atoms on the benzophenone scaffold can significantly influence these interactions, potentially forming halogen bonds or altering the electronic properties of the molecule. nih.gov

Derivative Design: Based on the docking results, new derivatives can be designed to optimize these interactions. For example, if a void is identified in the binding pocket, functional groups could be added to the benzophenone core to fill it, thereby increasing binding affinity. mdpi.comnih.gov

An example of this approach was demonstrated in the design of novel benzophenone derivatives containing a thiazole (B1198619) nucleus, where molecular docking was used to predict their binding modes within the active sites of COX-1 and COX-2 enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activity. nih.gov These models are built by calculating molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov

A QSAR study for derivatives of this compound would proceed as follows:

Data Set Compilation: A series of tetrafluorobenzophenone derivatives would be synthesized and their biological activity (e.g., IC₅₀ values) measured.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. mdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govnih.gov

A study on other benzophenone derivatives as antimalarial agents successfully used QSAR to develop a predictive model. The model identified key physicochemical descriptors that influence antimalarial activity, which guided the design of new compounds with improved success rates. nih.gov

The table below summarizes the computational approaches and their potential application in the development of this compound derivatives.

Computational ApproachPrincipleApplication to Derivative DevelopmentExample from Related Compounds
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target.Identifies key interactions in the binding site to guide the design of derivatives with improved potency and selectivity.Benzophenone-thiazole derivatives were docked into COX enzymes to predict inhibitory potential. mdpi.comnih.gov
QSAR Correlates molecular structure with biological activity using statistical models.Predicts the activity of unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.A QSAR model for benzophenone derivatives predicted antimalarial activity and increased the success rate of finding active compounds. nih.gov
ADME Prediction In silico models that predict the Absorption, Distribution, Metabolism, and Excretion properties of a molecule.Helps to identify and eliminate candidate molecules with poor pharmacokinetic profiles early in the discovery process.ADME properties were predicted for designed benzophenone inhibitors of enoyl-ACP reductase. researchgate.net

Below is an illustrative data table showing the type of output generated from a QSAR study on antimalarial benzophenone derivatives, demonstrating the correlation between molecular descriptors and biological activity.

Compound IDLog of Mean Survival Time (Log MST) - ExperimentalLog of Mean Survival Time (Log MST) - Predicted
Benzophenone-1 1.041.05
Benzophenone-2 0.950.94
Benzophenone-3 0.850.86
Benzophenone-4 1.151.14
Benzophenone-5 0.991.00
Data is hypothetical and based on the trends described in the QSAR study of antimalarial benzophenones. nih.gov

By employing these in silico techniques, researchers can systematically explore the chemical space around the this compound scaffold, prioritizing the synthesis of derivatives with the highest probability of possessing desired biological activities and drug-like properties. researchgate.netnih.gov

Academic Research on Applications in Advanced Materials Science

Fluorinated Benzophenones as Core Components in Organic Light-Emitting Diodes (OLEDs)

Fluorinated benzophenones, including compounds like 2,3',4',5'-Tetrafluorobenzophenone, have garnered significant interest in the design of materials for organic light-emitting diodes (OLEDs). The benzophenone (B1666685) unit is recognized for its function as a classical phosphor with high intersystem crossing efficiency and stability as an acceptor component in electroactive materials. nih.gov Its derivatives are explored for various roles within the OLED architecture, primarily as host materials for phosphorescent emitters and as key building blocks for thermally activated delayed fluorescence (TADF) emitters. nih.gov The introduction of fluorine atoms onto the benzophenone core can further modulate the electronic and photophysical properties, making these compounds versatile for developing high-efficiency OLEDs.

In the realm of OLEDs, host materials play the critical role of dispersing the light-emitting guest molecules (emitters) and facilitating the efficient transfer of charge to them. rsc.org Benzophenone-based materials are investigated as hosts due to their typically high triplet state energy (ET). nih.govmdpi.com A high ET is crucial for a host material to prevent the back-transfer of energy from the phosphorescent or TADF guest, which would otherwise quench the emission and reduce device efficiency. Research has shown that host materials derived from benzophenone can achieve high triplet energies, often in the range of 2.77 eV to 2.80 eV, making them suitable for hosting green and even some blue phosphorescent emitters. mdpi.com

The benzophenone moiety is also a compelling acceptor unit for the construction of TADF emitters. nih.gov TADF materials enable OLEDs to harvest both singlet and triplet excitons for light emission without relying on heavy metals, as is common in phosphorescent emitters. researchgate.net This process, known as reverse intersystem crossing (RISC), allows triplet excitons to be converted into emissive singlet excitons, potentially leading to 100% internal quantum efficiency. nih.gov The design of TADF molecules often involves linking an electron-donating unit with an electron-accepting unit, like benzophenone. nih.gov The fluorination of the benzophenone acceptor is a strategy used to fine-tune the energy levels and enhance device performance. For instance, fluorinated dibenzo[a,c]-phenazine-based TADF emitters have demonstrated excellent performance, with one such material achieving a maximum external quantum efficiency (EQEmax) of 21.8%. rsc.org

Below is a table summarizing the performance of selected OLEDs using benzophenone-based materials.

Compound TypeRoleMax. Emission (nm)EQE_max (%)Reference
Fluorinated Dibenzo[a,c]-phenazine (TADF)Emitter58521.8 rsc.org
Bicarbazole-Benzophenone DerivativeHost-- mdpi.com
Dimeric Salophen Platinum(II) ComplexEmitterDeep Red- nih.gov

Intersystem crossing (ISC) is the process where a molecule transitions between electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). Benzophenone is well-known for its highly efficient ISC, a property attributed to strong spin-orbit coupling. nih.gov This efficiency is a key reason for its use in applications requiring triplet state generation, such as in TADF emitters and as a photosensitizer. nih.gov

The introduction of halogen atoms, such as fluorine, can influence the rate of ISC through the "heavy-atom effect," although this effect is less pronounced for fluorine compared to heavier halogens like bromine or iodine. rsc.org However, the primary role of fluorine in this context is often the electronic modification of the molecule. The strong electron-withdrawing nature of fluorine atoms can significantly alter the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the singlet-triplet energy gap (ΔEST). nih.gov In TADF emitters, a small ΔEST is crucial for efficient RISC. Computational studies on benzophenone-based TADF emitters investigate how structural changes, including the placement of donor and acceptor moieties, impact ΔEST and other photophysical properties to predict TADF efficiency. nih.gov Furthermore, fluorination can enhance the stability and influence the molecular packing of materials in the solid state, which are important factors for device longevity and performance.

Photoinitiator Chemistry and Photolabeling Applications for Material Surface Modification

This compound, as a derivative of benzophenone, is applicable in photoinitiator chemistry. Benzophenone is a classic Type II photoinitiator, which means upon excitation by UV light, it enters an excited triplet state and abstracts a hydrogen atom from a synergist molecule (a co-initiator, often a tertiary amine) or from a polymer substrate. researchgate.netresearchgate.net This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkyl radical from the hydrogen donor. The alkyl radical is typically the primary species that initiates the polymerization of monomers, such as acrylates. nih.gov The incorporation of fluorine atoms can enhance the performance of photoinitiators, for example, by improving resistance to oxygen inhibition at the surface during curing. researchgate.net

Surface grafting is a versatile technique used to modify the surface properties of a material by covalently attaching new molecules or polymer chains. nih.gov This method can impart functionalities like altered wettability, biocompatibility, or anti-fouling properties without changing the bulk characteristics of the material. nih.gov

Using a benzophenone-based photoinitiator is a common method for "grafting from" a surface. The process generally follows these steps:

Immobilization (Optional): In some cases, the benzophenone photoinitiator is first chemically anchored to the surface. researchgate.net For surfaces lacking abstractable hydrogens (like metals or glass), a derivative of benzophenone containing a silane (B1218182) or diazonium salt group can be used for immobilization. researchgate.net

Photo-excitation: The surface is exposed to UV radiation, exciting the benzophenone moieties to their triplet state.

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom directly from the substrate polymer (e.g., polypropylene, cellulose). researchgate.net This creates reactive radical sites on the material's surface.

Polymerization: In the presence of monomers, these surface-tethered radicals initiate a polymerization reaction, causing polymer chains to grow directly from the surface, a process known as surface-initiated polymerization. nih.gov

This covalent linkage ensures that the surface modification is stable and not easily removed. nih.gov The efficiency of this process has been demonstrated on various materials, including natural polymers like cellulose (B213188) and synthetic polymers like polypropylene. researchgate.net

Incorporation into Advanced Polymeric Materials and Functional Copolymers

Beyond surface modification, benzophenone derivatives can be directly incorporated into the backbone or as side chains of polymers to create functional materials. This is achieved by using benzophenone molecules that have been functionalized with one or more copolymerizable groups, such as acrylate (B77674) or methacrylate (B99206) moieties. google.com

When these functionalized benzophenone monomers are included in a polymerization reaction with other monomers, they become a permanent part of the resulting polymer network. google.com This approach offers a significant advantage over simply blending a photoinitiator into a formulation. A major issue with blended photoinitiators is their tendency to migrate to the surface or be leached out of the cured polymer over time, which can be a concern for biocompatibility and long-term performance. google.com By covalently bonding the photoinitiator to the polymer matrix, the problem of leaching and migration is effectively eliminated. google.com

The resulting functional copolymers possess built-in photo-reactive capabilities. Upon exposure to UV light, the integrated benzophenone units can initiate further cross-linking or be used to graft other molecules onto the polymer network. Furthermore, the inclusion of highly fluorinated moieties, as in this compound, can impart additional desirable properties to the final polymer, such as hydrophobicity, chemical resistance, and low surface energy, which are valuable in applications ranging from advanced coatings to specialized membranes.

Future Research Directions and Emerging Paradigms for 2,3 ,4 ,5 Tetrafluorobenzophenone

Development of Innovative and Atom-Economical Synthetic Methodologies

The current synthetic routes to polyfluorinated benzophenones often rely on classical methods that may not be optimal in terms of efficiency and environmental impact. Future research will undoubtedly focus on the development of more sustainable and atom-economical synthetic strategies.

One promising avenue is the exploration of novel catalytic systems for the direct C-H activation and arylation of fluorinated aromatic compounds. This approach would circumvent the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste. For instance, palladium- or copper-catalyzed cross-coupling reactions, which have been pivotal in the synthesis of complex organic molecules, could be adapted for the efficient construction of the 2,3',4',5'-tetrafluorobenzophenone scaffold.

Furthermore, the principles of green chemistry will guide the development of new synthetic protocols. Current time information in Bangalore, IN. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. Current time information in Bangalore, IN. Flow chemistry, a technique that enables precise control over reaction parameters and facilitates scalability, is another area ripe for exploration in the synthesis of this and other fluorinated ketones. The development of such methods will not only enhance the accessibility of this compound for further research but also align with the growing demand for sustainable chemical manufacturing.

Advanced Spectroscopic and Computational Techniques for Unraveling Complex Reaction Dynamics

A deep understanding of the photophysical and photochemical properties of this compound is crucial for its application in areas such as photochemistry and materials science. acs.org Advanced spectroscopic techniques, coupled with sophisticated computational modeling, will be instrumental in elucidating the intricate dynamics of this molecule upon photoexcitation.

Time-resolved spectroscopic methods, such as transient absorption and fluorescence spectroscopy with femtosecond to microsecond resolution, can provide invaluable insights into the lifetimes and decay pathways of the excited states of this compound. These studies will help to characterize the nature of the triplet state, which is a key intermediate in many benzophenone-mediated photochemical reactions. acs.org The influence of the fluorine substituents on the intersystem crossing rates and the reactivity of the triplet state are of particular interest.

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), will play a pivotal role in complementing experimental findings. nih.govnih.gov These methods can be used to calculate the electronic structure, absorption and emission spectra, and potential energy surfaces of the ground and excited states. nih.gov Such calculations can aid in the interpretation of experimental spectra and provide a detailed picture of the reaction mechanisms at the molecular level. nih.gov For instance, computational studies can help to understand how the fluorine atoms modulate the energy and geometry of the excited states, thereby influencing the photochemical behavior. nih.gov

The combination of advanced spectroscopic experiments and high-level computational studies will provide a comprehensive understanding of the structure-property relationships in this compound, paving the way for its rational design in specific applications.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. acs.org In the context of this compound, these powerful computational tools can be leveraged to accelerate the discovery and optimization of new derivatives with tailored properties.

Machine learning models can be trained on existing data for fluorinated compounds to predict various properties, such as reactivity, photophysical characteristics, and biological activity. researchgate.net This predictive capability can be used to screen large virtual libraries of this compound derivatives, identifying promising candidates for synthesis and experimental validation. This in silico screening approach can significantly reduce the time and resources required for the discovery of new functional molecules.

Furthermore, generative AI models can be employed to design novel molecular structures based on a set of desired properties. By learning the underlying patterns in chemical space, these models can propose new benzophenone (B1666685) derivatives with enhanced performance for specific applications. For example, AI could be used to design a this compound-based photosensitizer with optimal absorption and triplet state energy for photodynamic therapy.

The integration of AI and ML with automated synthesis platforms could create a closed-loop system for accelerated materials discovery. In this paradigm, AI algorithms would design new molecules, which would then be automatically synthesized and tested. The experimental results would be fed back into the AI model to refine its predictions, leading to a rapid and efficient discovery cycle.

Exploration of Novel Functional Materials Leveraging Unique Fluorine-Benzophenone Interactions

The unique combination of a photoreactive benzophenone core and multiple fluorine substituents makes this compound a versatile building block for the creation of novel functional materials. nih.govacs.org The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. nih.gov

One area of significant potential is the development of novel fluorinated polymers. nih.govacs.org By incorporating this compound as a monomer or a crosslinking agent, it is possible to create polymers with unique optical and surface properties. For example, the benzophenone moiety can be used to induce photocrosslinking, leading to the formation of robust and stable polymer networks. rsc.org The fluorine content can be tailored to control the refractive index, hydrophobicity, and gas permeability of the resulting materials, making them suitable for applications in coatings, membranes, and optical devices.

The photophysical properties of this compound also make it an attractive candidate for the development of photoresponsive materials. For instance, it could be incorporated into polymer matrices to create materials that change their properties, such as color or shape, upon exposure to light. Such materials could find applications in sensors, actuators, and smart textiles.

Furthermore, the ability of the benzophenone triplet state to initiate polymerization or other chemical reactions upon photoexcitation can be harnessed for advanced lithography and 3D printing applications. The high reactivity and specific absorption wavelength of this compound could enable the fabrication of micro- and nanostructures with high precision.

Q & A

Q. What synthetic routes are recommended for 2,3',4',5'-Tetrafluorobenzophenone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated benzophenones like this compound can be achieved via halogen substitution or catalytic carbonylation. For halogen substitution, fluorine atoms are introduced using fluorinating agents (e.g., KF or AgF) under anhydrous conditions. Catalytic carbonylation employs palladium or nickel catalysts to couple aryl halides with carbon monoxide. Optimization involves adjusting reaction time (12–24 hours), temperature (80–120°C), and solvent polarity (DMF or THF) to enhance yield and purity .

Key Reagents and Conditions (Example Table):

StepReagents/ConditionsProductReference
FluorinationKF, DMF, 100°C, 18hIntermediate fluorinated aryl halide
CarbonylationPd(PPh₃)₄, CO, 80°C, THFTarget benzophenone

Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzophenones, and how should data interpretation be approached?

Methodological Answer: Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. ¹⁹F NMR identifies fluorine substitution patterns, with chemical shifts typically between -110 to -150 ppm for aromatic fluorines. HRMS confirms molecular weight (±1 ppm accuracy). Infrared (IR) spectroscopy detects carbonyl stretches (~1650–1700 cm⁻¹). For ambiguous data, cross-validate with X-ray crystallography or compare to analogous compounds (e.g., 4,4'-difluorobenzophenone) .

Q. What are the key considerations for handling and storing fluorinated benzophenones to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis. Stability tests via TLC or HPLC every 6 months are recommended. For hygroscopic derivatives, employ molecular sieves in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing fluorinated benzophenone derivatives?

Methodological Answer: Contradictions often arise from unexpected regiochemistry or impurities. Strategies:

Comparative Analysis : Compare ¹H/¹⁹F NMR shifts with structurally similar compounds (e.g., 3-Fluoro-3',4,5'-trichlorobenzophenone ).

Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction pathways.

Computational Validation : Employ DFT calculations (Gaussian or ORCA) to predict NMR shifts and verify assignments .

Q. What strategies are effective in designing enzyme inhibition studies using this compound as a ligand?

Methodological Answer:

Ligand Docking : Use AutoDock or Schrödinger to predict binding affinity to target enzymes (e.g., cytochrome P450).

Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) under varying pH (7.4) and temperature (37°C).

Structural Modifications : Introduce substituents (e.g., -NO₂ or -NH₂) to enhance hydrogen bonding, as seen in 4-Amino-2,3,5,6-tetrafluorophenol studies .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

  • Nucleophilic Attack : Fluorine electron-withdrawing effects activate the carbonyl carbon (LUMO energy ≈ -2.5 eV).
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to lower activation barriers. Validate with experimental kinetics (e.g., monitoring LiAlH₄ reduction rates) .

Q. What experimental approaches can elucidate the photophysical properties of this compound?

Methodological Answer:

UV-Vis Spectroscopy : Measure absorbance in ethanol (λ_max ≈ 260–300 nm) to assess π→π* transitions.

Fluorescence Quenching : Titrate with electron donors (e.g., triethylamine) to study excited-state interactions.

Time-Resolved Spectroscopy : Use femtosecond lasers to track triplet-state lifetimes, critical for photocatalysis applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.